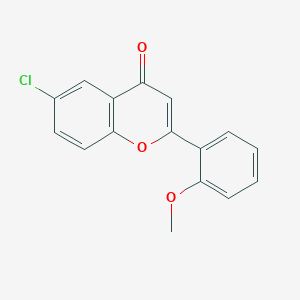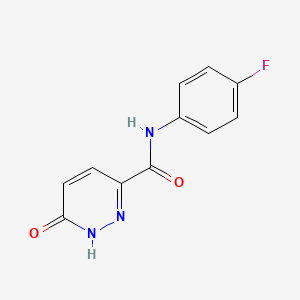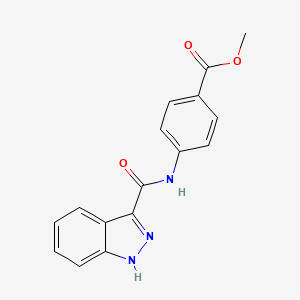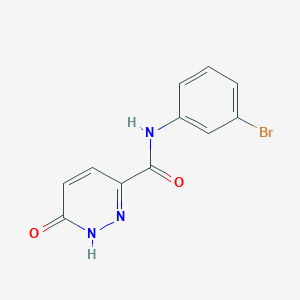
N'-(2-chloroacetyl)-3-(4-methoxyphenyl)propanehydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Chloroacetyl)-3-(4-methoxyphenyl)propanehydrazide, also known as CMAP, is a synthetic compound that has been used in scientific research and laboratory experiments since the early 2000s. It is a versatile and powerful compound that has been used to study a variety of biological systems and processes.
Applications De Recherche Scientifique
N'-(2-chloroacetyl)-3-(4-methoxyphenyl)propanehydrazide has been used in a variety of scientific research applications. It has been used to study the effects of drugs on the nervous system, to study the effects of hormones on the reproductive system, and to study the effects of environmental toxins on the immune system. It has also been used to study the effects of stress on the cardiovascular system, to study the effects of aging on the skeletal system, and to study the effects of diet on the digestive system. In addition, it has been used to study the effects of drugs on the endocrine system, to study the effects of radiation on the respiratory system, and to study the effects of pollutants on the renal system.
Mécanisme D'action
N'-(2-chloroacetyl)-3-(4-methoxyphenyl)propanehydrazide works by binding to specific receptors on cells in the body and activating them. This activation leads to a cascade of events, including the release of hormones, neurotransmitters, and other signaling molecules. These molecules then interact with other cells in the body, resulting in the desired physiological or biochemical effect. For example, when N'-(2-chloroacetyl)-3-(4-methoxyphenyl)propanehydrazide binds to receptors on cells in the nervous system, it can activate the release of neurotransmitters, resulting in changes in behavior or mood.
Biochemical and Physiological Effects
The biochemical and physiological effects of N'-(2-chloroacetyl)-3-(4-methoxyphenyl)propanehydrazide vary depending on the application. In the nervous system, it has been shown to affect the release of neurotransmitters, resulting in changes in behavior or mood. In the reproductive system, it has been shown to affect the release of hormones, resulting in changes in fertility or reproductive health. In the cardiovascular system, it has been shown to affect the release of hormones, resulting in changes in blood pressure or heart rate. In the skeletal system, it has been shown to affect the release of hormones, resulting in changes in bone density or bone structure. In the digestive system, it has been shown to affect the release of hormones, resulting in changes in digestion or nutrient absorption. In the endocrine system, it has been shown to affect the release of hormones, resulting in changes in metabolism or energy levels. In the respiratory system, it has been shown to affect the release of hormones, resulting in changes in breathing or lung function. In the renal system, it has been shown to affect the release of hormones, resulting in changes in kidney function or kidney health.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N'-(2-chloroacetyl)-3-(4-methoxyphenyl)propanehydrazide in lab experiments include its versatility, its ability to target specific receptors, and its ability to produce a wide range of effects. Additionally, N'-(2-chloroacetyl)-3-(4-methoxyphenyl)propanehydrazide is relatively stable and can be stored for long periods of time. The main limitation of N'-(2-chloroacetyl)-3-(4-methoxyphenyl)propanehydrazide is that it can be toxic at high concentrations and can cause adverse side effects.
Orientations Futures
The potential future directions for N'-(2-chloroacetyl)-3-(4-methoxyphenyl)propanehydrazide include further research into its mechanism of action, its effects on different organs and tissues, and its potential therapeutic applications. Additionally, N'-(2-chloroacetyl)-3-(4-methoxyphenyl)propanehydrazide could be used to study the effects of drugs on the nervous system, to study the effects of hormones on the reproductive system, and to study the effects of environmental toxins on the immune system. Finally, N'-(2-chloroacetyl)-3-(4-methoxyphenyl)propanehydrazide could be used to study the effects of stress on the cardiovascular system, to study the effects of aging on the skeletal system, and to study the effects of diet on the digestive system.
Méthodes De Synthèse
N'-(2-chloroacetyl)-3-(4-methoxyphenyl)propanehydrazide is synthesized through a four-step process. The first step involves the reaction of 4-methoxyphenylacetic acid and 2-chloroacetyl chloride in the presence of a base such as triethylamine. The second step involves the reaction of the product from the first step with hydrazine hydrate in the presence of a base such as potassium carbonate. The third step involves the reaction of the product from the second step with 2-chloroacetyl chloride in the presence of a base such as triethylamine. The final step involves the reaction of the product from the third step with hydrazine hydrate in the presence of a base such as potassium carbonate. The product of this reaction is N'-(2-chloroacetyl)-3-(4-methoxyphenyl)propanehydrazide.
Propriétés
IUPAC Name |
N'-(2-chloroacetyl)-3-(4-methoxyphenyl)propanehydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O3/c1-18-10-5-2-9(3-6-10)4-7-11(16)14-15-12(17)8-13/h2-3,5-6H,4,7-8H2,1H3,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFMZXHJYUJOACJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NNC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(2-chloroacetyl)-3-(4-methoxyphenyl)propanehydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 4-oxo-4H-chromene-2-carboxylate](/img/structure/B6431371.png)


![(2Z)-2-[(furan-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclopropanecarboxylate](/img/structure/B6431389.png)
![(2Z)-6-(benzyloxy)-2-[(3-methylthiophen-2-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6431403.png)
![N-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B6431410.png)

![2-{[6-(propan-2-yl)pyrimidin-4-yl]oxy}acetic acid](/img/structure/B6431432.png)
![(2Z)-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-methylpropanoate](/img/structure/B6431440.png)

![N-[(2-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B6431459.png)
![N-[(2-methoxyphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B6431466.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B6431468.png)